Cas no 2228779-08-4 (2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol)

2,2-Difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol is a fluorinated naphthalene derivative characterized by its unique structural features, including a difluoroethanol moiety and a methoxynaphthalene group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of fluorinated pharmaceuticals or agrochemicals. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the methoxynaphthalene scaffold offers opportunities for further functionalization. Its well-defined molecular structure makes it suitable for applications in ligand design or as a building block in complex organic syntheses. The compound's purity and stability under standard conditions ensure reliable performance in research and industrial settings.
2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol structure
2228779-08-4 structure
Product Name:2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol
CAS No:2228779-08-4
MF:C13H12F2O2
MW:238.229990959167
CID:5985810
PubChem ID:165638227
Update Time:2025-06-07

2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol
    • 2228779-08-4
    • EN300-1974762
    • Inchi: 1S/C13H12F2O2/c1-17-11-7-6-9-4-2-3-5-10(9)12(11)13(14,15)8-16/h2-7,16H,8H2,1H3
    • InChI Key: UVNDJLNIDBCYEA-UHFFFAOYSA-N
    • SMILES: FC(CO)(C1C(=CC=C2C=CC=CC=12)OC)F

Computed Properties

  • Exact Mass: 238.08053595g/mol
  • Monoisotopic Mass: 238.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol

Introduction to 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol (CAS No. 2228779-08-4)

2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228779-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluoroalkyl and methoxynaphthalene substituents, which are known for their ability to modulate biological activity and enhance metabolic stability. The structural motif of this molecule, featuring a fluoro-substituted ethyl group attached to a methoxynaphthalene ring, positions it as a promising candidate for further exploration in drug discovery and development.

The significance of fluoroalkyl groups in medicinal chemistry cannot be overstated. Fluorine atoms, due to their unique electronic properties, can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, fluorine substitution often enhances lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol, the introduction of two fluorine atoms at the alpha position of the ethyl chain likely contributes to these desirable properties, making it an intriguing scaffold for designing novel therapeutic agents.

The methoxynaphthalen-1-yl moiety further enriches the structural complexity and potential biological activity of this compound. Naphthalene derivatives are widely recognized for their role in various pharmaceutical applications, including antiviral, anti-inflammatory, and anticancer agents. The methoxy group introduces additional electronic and steric effects that can fine-tune the interactions with biological targets. This combination of fluoroalkyl and methoxynaphthalene substituents makes 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol a versatile building block for medicinal chemists seeking to develop innovative small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing fluoroalkyl groups often exhibit improved binding affinity to enzymes and receptors compared to their non-fluorinated counterparts. The presence of a fluoro-substituted ethyl group in 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol is expected to contribute to its potential as a pharmacophore in drug design. Furthermore, the methoxynaphthalen-1-yl part of the molecule may interact with specific amino acid residues in protein targets, influencing the compound's overall efficacy.

In vitro studies have begun to explore the pharmacological properties of CAS No. 2228779-08-4. Preliminary data suggest that this compound demonstrates promising interactions with certain enzymes and receptors relevant to therapeutic intervention. For instance, its structure may allow it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity. The combination of fluoroalkyl and methoxynaphthalene functionalities could also enhance oral bioavailability and reduce susceptibility to metabolic degradation, key factors in drug development.

The synthesis of 2,2-difluoro-2-(2-methoxynaphthalen-1-yl)ethan-1-ol presents unique challenges due to the complexity of its structure. Advanced synthetic methodologies are required to introduce the fluoro substituents at the desired positions while maintaining high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination protocols are commonly employed in such cases. The successful synthesis not only underscores the synthetic prowess of modern organic chemistry but also opens up new avenues for exploring its potential applications.

One particularly exciting aspect of this compound is its potential in developing next-generation therapeutics. Researchers are increasingly interested in molecules that can selectively target disease-causing pathways while minimizing side effects. The structural features of CAS No. 2228779-08-4, including its fluoroalkyl and methoxynaphthalene components, make it a candidate for designing such selective agents. For example, it could be modified further to target specific kinases or transcription factors involved in cancer progression or inflammatory diseases.

The role of fluorine in modulating protein-ligand interactions is well-documented in literature. Fluorinated compounds often exhibit enhanced binding affinities due to changes in electronic distributions and steric hindrance around the binding site. In the context of CAS No. 2228779-08-4, these effects may translate into improved therapeutic efficacy when tested against relevant biological targets. Moreover, fluorine atoms can serve as probes for nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), facilitating structural elucidation and kinetic studies.

As research continues to uncover new therapeutic targets and mechanisms, compounds like CAS No. 2228779-08-4 are likely to play an increasingly important role in drug discovery pipelines. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be essential in translating these findings into clinical applications. The integration of experimental data with computational predictions will provide a more comprehensive understanding of how structural modifications influence biological activity.

In conclusion,CAS No 2228779 -08 -4, or more formally referred as * 2228779 -08 -4 * , represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents . Its unique combination o f fl uro al kyl an d met h ox y naph tha lene functi onal i t i es holds promi se f or dr u g dev el opment i n var ious therapeut ic ar eas . With furth er resear ch an d optimi zati on , thi s compoun d coul d emerge as a key comp onent i n next - generati on m edicines . p >

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